![molecular formula C17H18N4O6S B10887441 1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10887441.png)
1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of nitrobenzyl and nitrophenylsulfonyl groups attached to a piperazine ring
Métodos De Preparación
The synthesis of 1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The attachment of a sulfonyl group to the nitrophenyl ring.
Piperazine Formation: The formation of the piperazine ring through cyclization reactions.
Industrial production methods may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro and sulfonyl groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways.
Comparación Con Compuestos Similares
1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can be compared with other similar compounds such as:
1-(2-Nitrophenyl)piperazine: Lacks the sulfonyl group, leading to different chemical properties and reactivity.
2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a piperazine ring, resulting in distinct applications and reactivity.
The uniqueness of this compound lies in its combined nitrobenzyl and nitrophenylsulfonyl groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C17H18N4O6S |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
1-[(2-nitrophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18N4O6S/c22-20(23)15-6-2-1-5-14(15)13-18-9-11-19(12-10-18)28(26,27)17-8-4-3-7-16(17)21(24)25/h1-8H,9-13H2 |
Clave InChI |
MCIBWJQVVPPHBA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10887371.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10887373.png)
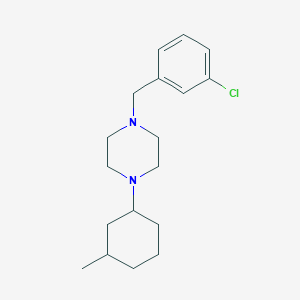
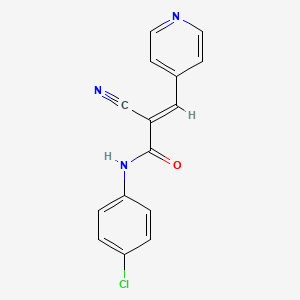
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10887384.png)
![2-{[4-amino-6-oxo-1-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10887392.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10887396.png)
![6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887399.png)
![Ethyl 5-carbamoyl-4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10887407.png)
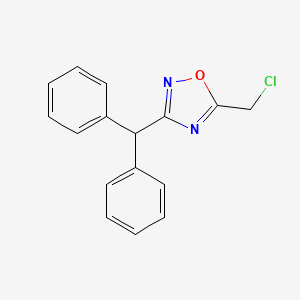
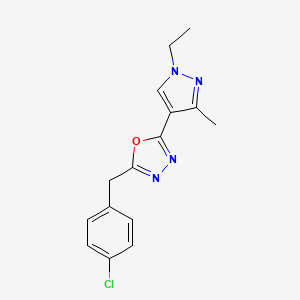
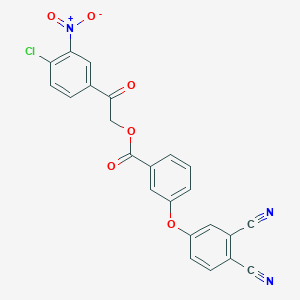
![N-(3-chlorophenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887439.png)
